molecular formula C13H25NO3 B2658169 N-Boc-(+/-)-3-aminooctanal CAS No. 1455442-31-5

N-Boc-(+/-)-3-aminooctanal

Cat. No.: B2658169
CAS No.: 1455442-31-5
M. Wt: 243.347
InChI Key: GSBODSPYPCQVRD-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-aminooctanal is a chiral amino aldehyde derivative where the primary amine group at the third carbon of an octanal backbone is protected by a tert-butoxycarbonyl (Boc) group. This compound belongs to the class of N-protected amino aldehydes, which are pivotal intermediates in organic synthesis, particularly in the construction of complex alkaloids, peptides, and heterocycles. The Boc group enhances stability during synthetic procedures by shielding the amine from undesired reactions while allowing selective deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl N-(1-oxooctan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-5-6-7-8-11(9-10-15)14-12(16)17-13(2,3)4/h10-11H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBODSPYPCQVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Boc-(+/-)-3-aminooctanal is a compound of significant interest in medicinal chemistry due to its potential biological activities. The N-Boc (N-tert-butoxycarbonyl) protecting group is commonly used in peptide synthesis and the development of various bioactive molecules. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group with a Boc group, followed by the appropriate modifications to create the octanal chain. Recent studies have highlighted efficient methods for synthesizing N-Boc-β3-amino acid methyl esters, which can serve as precursors for various biologically active compounds . The synthesis often avoids toxic reagents, enhancing safety and efficiency.

Table 1: Synthesis Methods Overview

MethodDescriptionYield (%)References
Boc ProtectionProtecting amino group with BocHigh
Oxalyl Chloride DeprotectionMild deprotection method using oxalyl chlorideModerate
Direct SynthesisFrom linear carboxylic acidsVariable

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. Amino acid-based compounds have shown promise as antimicrobial agents due to their ability to disrupt bacterial membranes and inhibit essential bacterial functions. Research indicates that derivatives of amino acids can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Antibacterial Activity : A study demonstrated that certain amino acid derivatives exhibited effective inhibition against various bacterial strains. For instance, norvalyl dipeptides derived from amino acids showed promising results in inhibiting Gram-negative bacteria .
  • Peptidomimetics : The stability of β3-peptides, which include this compound derivatives, has been linked to their potential as oral bioavailable drugs. A somatostatin analogue composed of β3-amino acids displayed excellent biological activity with micromolar affinity for human receptors .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the Boc group enhances the stability of the compound, allowing it to resist enzymatic degradation while maintaining biological activity .

Research Findings

Recent research has focused on elucidating the structure-activity relationship (SAR) of this compound and its derivatives. Key findings include:

  • Stability : The presence of the Boc group significantly increases the stability of the compound against proteolytic enzymes.
  • Bioactivity : Variations in the side chains attached to the amino group influence the compound's interaction with biological targets, affecting its potency and selectivity.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Hormonal MimicryHigh affinity for somatostatin receptors
Enzymatic StabilityEnhanced resistance to proteolytic degradation

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 243.35 g/mol
  • Functional Groups : Amino group, aldehyde group, Boc protecting group

The presence of these functional groups allows N-Boc-(+/-)-3-aminooctanal to participate in various chemical reactions, including nucleophilic additions and condensation reactions. Its chirality is particularly important for producing enantiomerically pure compounds essential in drug development.

Applications in Organic Synthesis

This compound serves as a crucial building block in several applications:

  • Pharmaceutical Development : It is utilized in the synthesis of various biologically active compounds, including pharmaceuticals that require specific stereochemistry for efficacy.
  • Peptide Synthesis : The compound can be used as a precursor in peptide synthesis, where the amino functionality plays a key role.
  • Material Science : Research indicates potential applications in developing new materials with specific properties due to its reactive aldehyde group.

Case Studies and Research Findings

  • Chiral Drug Synthesis :
    • This compound has been explored as an intermediate in synthesizing chiral drugs. Its ability to form enantiomerically pure derivatives makes it valuable for creating pharmaceuticals where stereochemistry is critical .
  • Enzyme Interaction Studies :
    • Studies have shown that this compound can interact with enzymes that recognize amino groups or aldehydes. This interaction could influence metabolic processes or enzyme kinetics, highlighting its potential biological roles .
  • Transaminase Applications :
    • Research has identified class III ω-transaminases capable of converting bulky ketones and amines into valuable products. This compound's reactivity positions it as a substrate for these enzymes, expanding its utility in biocatalysis .

Summary of Applications

Application AreaDescription
Pharmaceutical DevelopmentUsed as an intermediate for synthesizing chiral drugs
Peptide SynthesisServes as a precursor for peptide formation
Material SciencePotential applications in developing new materials
Enzyme InteractionInvolvement in metabolic processes through interactions with enzymes
BiocatalysisActs as a substrate for transaminases in enzymatic conversions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison of Boc-Protected Amino Aldehydes

The Boc-protected amino aldehydes vary in carbon chain length, substituents, and functional groups, influencing their reactivity and applications. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Functional Group Notes
N-Boc-(+/-)-3-aminohexanal C₁₁H₂₁NO₃ 215.29 1782615-98-8 ≥95% Aldehyde Discontinued
N-Boc-(+/-)-3-aminohept-6-enal C₁₂H₂₁NO₃ 227.30 1455442-29-1 ≥97% Aldehyde, Alkene Available
N-Boc-(+/-)-3-aminooctanal* C₁₃H₂₅NO₃† ~255.34‡ - - Aldehyde Inferred from analogs

* Hypothetical structure inferred from analogs; † Estimated formula: Boc (C₅H₉O₂) + 3-aminooctanal (C₈H₁₅NO); ‡ Calculated based on homologs.

Key Observations:

  • Functional Groups: The presence of an alkene in N-Boc-3-aminohept-6-enal introduces conjugation, enhancing reactivity in cycloadditions or Michael additions compared to saturated analogs .
  • Discontinuation Status: N-Boc-3-aminohexanal’s discontinuation suggests synthetic challenges or instability in long-term storage, a consideration for researchers exploring octanal analogs .

Comparison with Boc-Protected Amino Acids and Amides

Boc-protected amino acids (e.g., N-Boc-2-aminoisobutyric acid) and amides (e.g., Fmoc-Dab(Boc)-OH) differ in terminal functional groups, tailoring them for distinct applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Functional Group Applications
N-Boc-2-aminoisobutyric acid C₉H₁₇NO₄ 203.23 30992-29-1 >97.0% Carboxylic Acid Peptide synthesis
Fmoc-Dab(Boc)-OH C₂₄H₂₈N₂O₆ 440.49 125238-99-5 - Carboxylic Acid Orthogonal protection
This compound* C₁₃H₂₅NO₃ ~255.34 - - Aldehyde Nucleophilic additions

Key Differences:

  • Reactivity: Amino aldehydes (e.g., N-Boc-3-aminooctanal) participate in aldol condensations or reductive aminations, whereas carboxylic acid derivatives are used in coupling reactions (e.g., peptide bonds) .
  • Protection Strategies: Dual-protected compounds like Fmoc-Dab(Boc)-OH enable sequential deprotection, critical in solid-phase peptide synthesis .

Stability and Handling Considerations

  • Thermal Stability: Boc-protected compounds generally decompose at elevated temperatures (>150°C), releasing carbon monoxide and nitrogen oxides .
  • Storage: Amino aldehydes are prone to oxidation; analogs like N-Boc-3-aminohept-6-enal require inert storage conditions, while amino acids (e.g., N-Boc-2-aminoisobutyric acid) are stored at 0–6°C .
  • Safety: Limited toxicological data necessitate standard precautions: use PPE, avoid inhalation, and ensure ventilation .

Q & A

Q. What synthetic routes are commonly employed to prepare N-Boc-(+/-)-3-aminooctanal, and how can reaction progress be monitored?

this compound is typically synthesized via Boc-protection of the amine group in 3-aminooctanal using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions (e.g., DMAP or TEA in THF) . Reaction progress can be tracked using thin-layer chromatography (TLC) with ninhydrin staining to detect free amines or via <sup>1</sup>H NMR to confirm Boc-group incorporation (characteristic tert-butyl singlet at ~1.4 ppm). Post-synthesis purification often involves column chromatography (silica gel, hexane/EtOAc gradient).

Q. How does the Boc protecting group influence the stability of 3-aminooctanal during storage and reactions?

The Boc group enhances stability by shielding the amine from oxidation and undesired nucleophilic reactions. However, the aldehyde moiety remains reactive and may undergo hydration or dimerization in aqueous or protic solvents. Storage at 2–8°C under inert atmosphere (argon/nitrogen) is recommended to prevent decomposition .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm Boc-group integrity and aldehyde proton resonance (~9.5–10 ppm).
  • IR Spectroscopy : Detection of carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; aldehyde C=O at ~1720–1750 cm⁻¹).
  • Mass Spectrometry (ESI/HRMS) : For molecular weight validation.
  • HPLC/UPLC : Purity assessment, especially for enantiomeric resolution if chiral separation is required .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., aldol condensation vs. Strecker synthesis) affect the utility of this compound in multicomponent reactions?

The aldehyde group in this compound can participate in nucleophilic additions (e.g., with amines or enolates) or act as an electrophile in condensations. Competing pathways depend on reaction pH, solvent polarity, and catalyst choice. For example, in N-heterocyclic carbene (NHC)-catalyzed reactions, the Boc group stabilizes the α-amino aldehyde against racemization, enabling asymmetric cross-benzoin reactions . Kinetic studies (e.g., <sup>19</sup>F NMR monitoring with fluorinated analogs) can elucidate dominant mechanisms.

Q. What strategies mitigate side reactions during Boc deprotection of this compound derivatives?

Deprotection with TFA or HCl in dioxane risks aldehyde oxidation or acetal formation. A two-step approach is recommended:

Selective Boc removal : Use TFA/CH2Cl2 (0°C, 30 min) to minimize acid-sensitive aldehyde side reactions.

In situ stabilization : Trap the free amine with a scavenger (e.g., trisopropylsilane) or proceed directly to downstream reactions (e.g., reductive amination). Computational modeling (DFT) can predict acid sensitivity and guide condition optimization .

Q. How can the stereochemical outcome of this compound in asymmetric catalysis be rationalized?

The racemic mixture (±)-3-aminooctanal complicates enantioselective transformations. Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce asymmetry. For example, in NHC-catalyzed reactions, the Boc group’s steric bulk directs facial selectivity, favoring syn or anti adducts. Circular dichroism (CD) and X-ray crystallography of intermediates are critical for mechanistic validation .

Methodological Challenges and Solutions

Q. What experimental controls are essential when studying this compound’s reactivity in complex matrices (e.g., serum or cellular lysates)?

  • Blank controls : Assess background aldehyde reactivity (e.g., with serum albumin).
  • Stability controls : Monitor degradation under physiological pH (7.4) and temperature (37°C) using LC-MS.
  • Competitive inhibitors : Add excess aldehyde scavengers (e.g., hydroxylamine) to confirm specificity .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-based syntheses?

Discrepancies often arise from:

  • Impurity profiles : Trace water or acidic residues in solvents may hydrolyze the Boc group.
  • Catalyst lot variability : Pre-catalyst activation (e.g., with TCEP for metal catalysts) improves reproducibility.
  • Reaction scaling : Microscale (mg) vs. bulk (g) syntheses may differ in heat transfer or mixing efficiency. Systematic DOE (Design of Experiments) approaches, including fractional factorial screening, can identify critical variables .

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